![molecular formula C7H6ClNO B13525247 2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
2-chloro-5-[(2S)-oxiran-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(2S)-oxiran-2-yl]pyridine is a chemical compound with the molecular formula C7H6ClNO It is a pyridine derivative that contains both a chlorine atom and an epoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2S)-oxiran-2-yl]pyridine typically involves the chlorination of 5-chloromethylpyridine followed by the formation of the epoxide group. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH of the solution is adjusted to a range of 4-5, and nitrogen is introduced. The temperature is elevated to 80-100°C while stirring, and chlorine is introduced to form the chlorinated intermediate. The reaction mixture is then subjected to distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid triphosgene or diphosgene as chlorination agents to reduce the production of waste and improve yield. This method also minimizes the use of dimethylformamide (DMF), making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-[(2S)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Epoxide Ring-Opening Reactions: The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Epoxide Ring-Opening Reactions: These reactions typically occur under acidic or basic conditions, depending on the nucleophile used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Epoxide Ring-Opening Reactions: Products include β-amino alcohols, β-hydroxy ethers, and β-thioethers.
Applications De Recherche Scientifique
2-chloro-5-[(2S)-oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of epoxide-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 2-chloro-5-[(2S)-oxiran-2-yl]pyridine involves its interaction with nucleophiles due to the presence of the epoxide group. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The chlorine atom also makes the compound susceptible to substitution reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an epoxide.
2-chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of an epoxide.
Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring instead of a pyridine ring
Uniqueness
2-chloro-5-[(2S)-oxiran-2-yl]pyridine is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C7H6ClNO |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-chloro-5-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2/t6-/m1/s1 |
Clé InChI |
ZZNUVWNPOYKIJD-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=CN=C(C=C2)Cl |
SMILES canonique |
C1C(O1)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

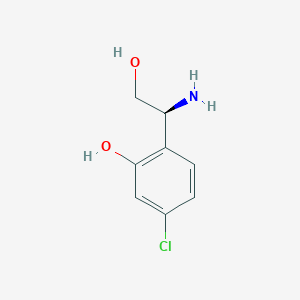
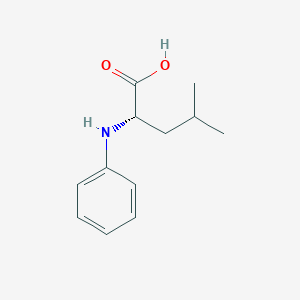


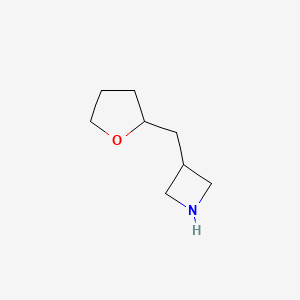
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
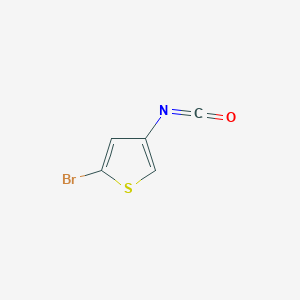
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)
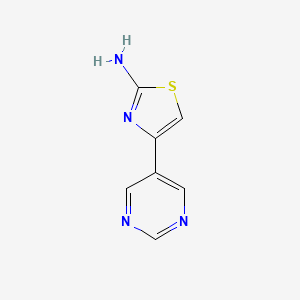
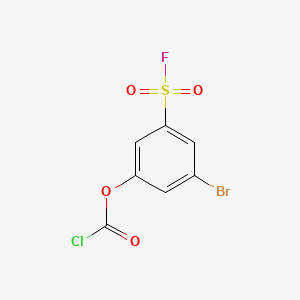
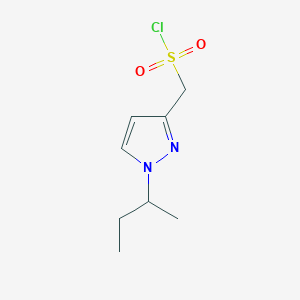
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
